molecular formula C19H25N3O3 B2966322 N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034485-44-2

N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2966322
CAS No.: 2034485-44-2
M. Wt: 343.427
InChI Key: LIYPRXCUTSRKNK-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that is structurally related to imidazole and benzimidazole . It is known that imidazole and benzimidazole derivatives are important classes of heterocyclic compounds that possess a wide spectrum of activities .


Synthesis Analysis

The compound was synthesized by the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as a reductive cyclizing agent using DMSO as a solvent . Imidazole and its derivatives are known for their broad range of chemical and biological properties, and have become an important synthon in the development of new drugs .


Molecular Structure Analysis

The structure of the compound was elucidated based on IR, 1H-NMR, 13C-NMR, and LC-MS data . The molecular formula of the compound is C26H27N3O4 .


Chemical Reactions Analysis

Imidazole and its derivatives are known for their versatility in chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The bonds formed during the formation of the imidazole are highlighted in the synthesis process .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular formula of C26H27N3O4 . Other physical and chemical properties such as melting point, solubility, etc., are not explicitly mentioned in the available resources.

Scientific Research Applications

Angiotensin II Receptor Antagonists Research has demonstrated the development of nonpeptide angiotensin II (AII) receptor antagonists, which include compounds structurally related to N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide. These compounds have shown potent antihypertensive effects upon oral administration due to their high affinity for the AII receptor, highlighting their potential application in treating hypertension (Carini et al., 1991).

Synthetic Methodologies The compound's related derivatives have been synthesized through various methodologies. For instance, one study reported the synthesis of a similar compound by reductive cyclization, illustrating a novel approach to creating benzodiazepines with potential therapeutic applications (Bhaskar et al., 2019).

Antimicrobial and Antitumor Agents Another research avenue explores the synthesis and characterization of compounds for antimicrobial and antitumor applications. These include the development of tetrazol-thiophene-carboxamides derivatives, indicating the versatility of benzodiazepines in drug discovery and development for addressing various diseases (Talupur et al., 2021).

Luminescence Sensing Furthermore, derivatives of this compound have been utilized in the development of lanthanide metal-organic frameworks. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, demonstrating their potential use in fluorescence sensing and the detection of volatile organic compounds (Shi et al., 2015).

Mechanism of Action

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12-21-15-6-5-14(11-16(15)22-12)19(23)20-9-8-13-4-7-17(24-2)18(10-13)25-3/h4,7,10,14H,5-6,8-9,11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYPRXCUTSRKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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